molecular formula C18H18ClNO4S B6413346 5-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261990-75-3

5-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6413346
CAS RN: 1261990-75-3
M. Wt: 379.9 g/mol
InChI Key: VCUHFGSVZNZAFW-UHFFFAOYSA-N
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Description

5-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (5-Cl-3-PPSPBA) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 310.63 g/mol and a melting point of 183-186°C. 5-Cl-3-PPSPBA has been used in a variety of laboratory experiments, including but not limited to, drug development, biochemical and physiological studies, and chemical synthesis.

Scientific Research Applications

5-Cl-3-PPSPBA has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of several drugs, including the anticonvulsant drug pregabalin and the antipsychotic drug quetiapine. It has also been used in biochemical and physiological studies, such as the study of the effects of 5-Cl-3-PPSPBA on the activity of the enzyme acetylcholinesterase. Additionally, 5-Cl-3-PPSPBA has been used in the synthesis of other compounds, such as 2-chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid and 4-chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid.

Mechanism of Action

The mechanism of action of 5-Cl-3-PPSPBA is not fully understood. It is known to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-3-PPSPBA depend on the concentration of the compound and the duration of exposure. At low concentrations, 5-Cl-3-PPSPBA can cause an increase in the concentration of acetylcholine, which can lead to increased alertness and improved cognitive function. At higher concentrations, 5-Cl-3-PPSPBA can cause muscle weakness, tremors, and seizures. It can also cause changes in behavior, such as agitation, restlessness, and aggression.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Cl-3-PPSPBA in laboratory experiments is that it is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of using 5-Cl-3-PPSPBA in laboratory experiments is that it can be toxic at higher concentrations, so it should be handled with caution.

Future Directions

There are several potential future directions for 5-Cl-3-PPSPBA research. One potential direction is to further investigate the effects of 5-Cl-3-PPSPBA on the activity of acetylcholinesterase and other enzymes. Additionally, further research could be done on the potential therapeutic applications of 5-Cl-3-PPSPBA, such as its potential use as an anticonvulsant or antipsychotic drug. Finally, further research could be done on the biochemical and physiological effects of 5-Cl-3-PPSPBA, such as its effects on behavior and cognition.

Synthesis Methods

5-Cl-3-PPSPBA can be synthesized through a two-step reaction. First, 4-bromo-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (4-Br-3-PPSPBA) is synthesized through a nucleophilic aromatic substitution reaction between 4-bromobenzoic acid and 4-(piperidin-1-ylsulfonyl)aniline. This reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and is typically done in a solvent such as acetonitrile or dimethylformamide. In the second step, the 4-Br-3-PPSPBA is treated with a solution of sodium hypochlorite in acetonitrile to yield 5-Cl-3-PPSPBA.

properties

IUPAC Name

3-chloro-5-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c19-16-11-14(10-15(12-16)18(21)22)13-4-6-17(7-5-13)25(23,24)20-8-2-1-3-9-20/h4-7,10-12H,1-3,8-9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUHFGSVZNZAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692392
Record name 5-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

CAS RN

1261990-75-3
Record name 5-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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